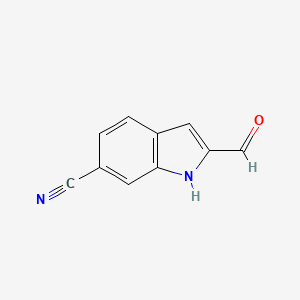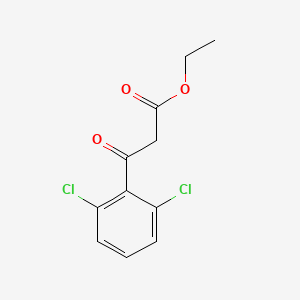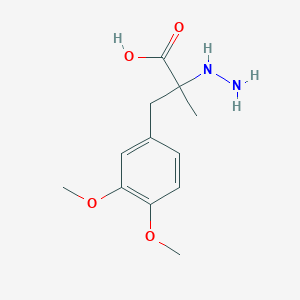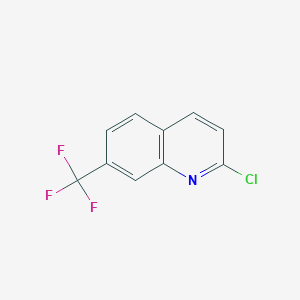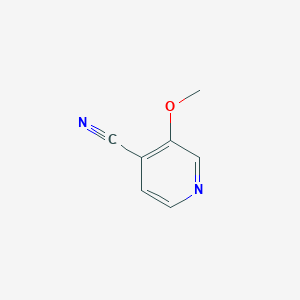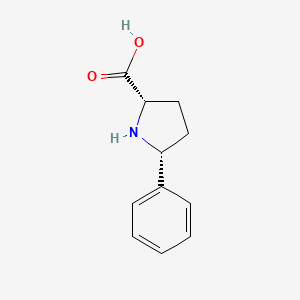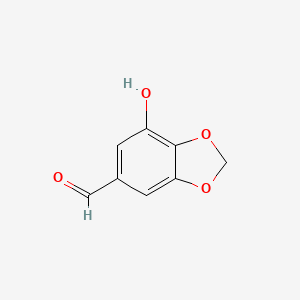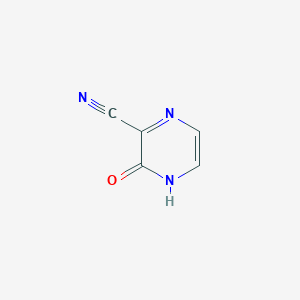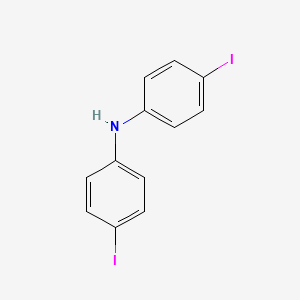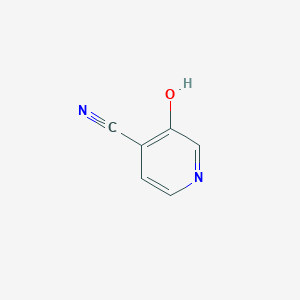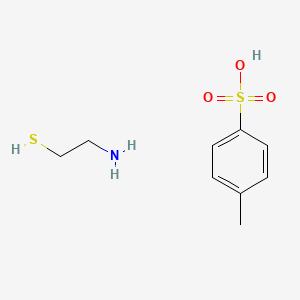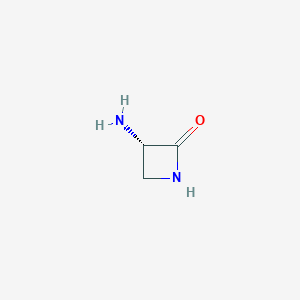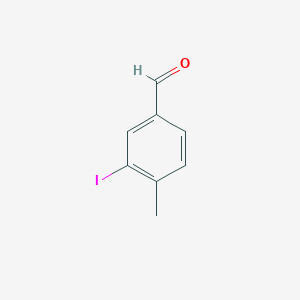
3-碘-4-甲基苯甲醛
概述
描述
3-Iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO It is characterized by the presence of an iodine atom and a methyl group attached to a benzaldehyde core
科学研究应用
3-Iodo-4-methylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
安全和危害
The compound is labeled with the signal word “Warning” and has several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential health hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary measures include avoiding breathing the compound and using personal protective equipment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylbenzaldehyde typically involves the iodination of 4-methylbenzaldehyde. One common method is the Sandmeyer reaction, where 4-methylbenzaldehyde is first converted to its corresponding diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the meta position. The reaction conditions generally include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Aqueous or organic solvents such as acetonitrile.
Reagents: Sodium nitrite, hydrochloric acid, and potassium iodide.
Industrial Production Methods: In an industrial setting, the production of 3-Iodo-4-methylbenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions: 3-Iodo-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or thiourea.
Major Products:
Oxidation: 3-Iodo-4-methylbenzoic acid.
Reduction: 3-Iodo-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-Iodo-4-methylbenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The iodine atom also contributes to its reactivity by making the aromatic ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
- 4-Iodo-3-methylbenzaldehyde
- 3-Bromo-4-methylbenzaldehyde
- 3-Chloro-4-methylbenzaldehyde
Comparison: 3-Iodo-4-methylbenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. This uniqueness makes 3-Iodo-4-methylbenzaldehyde a valuable compound for specific synthetic applications and research studies.
属性
IUPAC Name |
3-iodo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBMXYECHUYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490450 | |
| Record name | 3-Iodo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58586-55-3 | |
| Record name | 3-Iodo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

